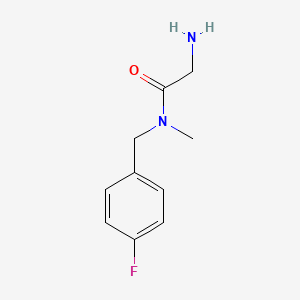

2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-13(10(14)6-12)7-8-2-4-9(11)5-3-8/h2-5H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXQWPKLTLAADX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)F)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 4 Fluoro Benzyl N Methyl Acetamide and Its Structural Congeners

Established Synthetic Pathways for 2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide and Related N-Benzyl Acetamides

The construction of this compound and its analogs relies on several foundational strategies in organic chemistry. These methods primarily focus on the efficient formation of the core acetamide (B32628) structure.

Acylation-Based Approaches for Acetamide Moiety Formation

A primary and direct method for synthesizing N-benzyl acetamides involves the acylation of a corresponding secondary amine. In the context of the title compound, this would involve the acylation of N-(4-fluorobenzyl)-N-methylamine. Acylating agents such as acetyl chloride or acetic anhydride (B1165640) are commonly employed for this transformation. The reaction typically proceeds by the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent.

Studies on similar secondary amines, such as N-benzyl-1-(furan-2-yl)methanamine, have shown that direct reaction with acetic anhydride can produce the corresponding tertiary amide in high yields, often exceeding 90%. scielo.br The reaction is generally rapid, sometimes concluding within minutes at room temperature. scielo.br For the synthesis of the 2-amino functionalized target compound, a protected aminoacyl chloride, such as N-Boc-glycyl chloride, could be used, followed by a deprotection step. Alternatively, starting with a 2-haloacetyl halide (e.g., 2-chloroacetyl chloride) followed by nucleophilic substitution with an amine source (like ammonia (B1221849) or a protected amine) provides another route to the 2-aminoacetamide scaffold.

| Amine Substrate | Acylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-benzyl-1-(furan-2-yl)methanamine | Acetic Anhydride | Stirring for 15 min, then neutralization | 97% | scielo.br |

| Various Secondary Amines | Acetic Anhydride | Acetic acid (solvent), 80°C, 30 min | Good yields | iscientific.org |

| Benzylamine (B48309) | Ethyl Acetate / Butyl Acetate | Catalytic Acetic Acid, 80-120°C | Excellent yields | nih.govbath.ac.uk |

Amide Coupling Strategies Employing Carboxylic Acid Derivatives and Amines

Amide bond formation can be effectively achieved by coupling a carboxylic acid with an amine using a dehydrating agent or a coupling reagent. To synthesize this compound, a protected glycine (B1666218) derivative (e.g., Boc-glycine) would be coupled with N-(4-fluorobenzyl)-N-methylamine.

A wide array of coupling reagents is available for this purpose. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are classic examples. bath.ac.uk More modern reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). These reagents convert the carboxylic acid into a more reactive activated species in situ, which is then readily attacked by the amine. bath.ac.uk For instance, a method using triphenylphosphine (B44618) (PPh3) and N-chlorophthalimide (NCPhth) has been developed to generate phosphonium salts that efficiently activate carboxylic acids for amide bond formation with both primary and secondary amines. nih.gov Another approach involves the direct amidation using borate (B1201080) esters like B(OCH2CF3)3, which facilitates the reaction between the carboxylic acid and amine. acs.org

| Coupling System | Example Reaction | Key Features | Reference |

|---|---|---|---|

| B(OCH2CF3)3 | Phenylacetic acid + Benzylamine | Direct amidation; high yields. | acs.org |

| PPh3 / N-chlorophthalimide | Benzoic acid + Benzylmethylamine | In situ generation of active phosphonium species. | nih.gov |

| N,N'-Carbonyldiimidazole (CDI) | Protected Amino Acid + Amine | Forms an activated acyl imidazole (B134444) intermediate. | google.com |

Reductive Amination and Subsequent Acetylation Routes for N-Methyl-benzylamine Scaffolds

A versatile and widely used method for preparing secondary and tertiary amines is reductive amination. masterorganicchemistry.com This strategy can be applied to construct the N-(4-fluorobenzyl)-N-methylamine intermediate required for the synthesis of the title compound. The process involves the reaction of 4-fluorobenzaldehyde (B137897) with methylamine (B109427) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. scielo.brharvard.edu

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comharvard.edursc.org NaBH(OAc)3 is often preferred due to its mildness and selectivity for iminium ions over ketones or aldehydes. harvard.edu Once the N-(4-fluorobenzyl)-N-methylamine scaffold is synthesized, it can be acylated as described in section 2.1.1, for example, using chloroacetyl chloride followed by reaction with an amine to install the 2-amino group.

Solid-Phase Synthetic Techniques for Analogue Libraries

Solid-phase synthesis is a powerful tool for the rapid generation of libraries of related compounds for research and drug discovery. dtu.dk For the synthesis of analogues of this compound, a component such as an amino acid or an amine can be immobilized on a polymer resin.

For example, a protected amino acid (like Fmoc-glycine) could be attached to a resin. The protecting group is then removed, and the free amine is reacted with 4-fluorobenzaldehyde under reductive amination conditions with a reducing agent. Subsequent N-methylation could follow. Alternatively, an amine could be immobilized on the resin and then elaborated. dtu.dk The use of coupling reagents like PyAOP or PyBOP is often necessary to drive reactions to completion, especially when coupling sterically hindered or N-methylated amino acids. nih.gov The final product is cleaved from the resin using strong acids like trifluoroacetic acid (TFA). nih.govpeptide.com

Functional Group Interconversions and Reactivity Profiling

The reactivity of this compound is largely dictated by the functional groups present: a primary amine, a tertiary amide, and a fluorinated aromatic ring.

Nucleophilic Substitution Reactions

The synthesis of α-amino amides, such as the title compound, frequently involves a key nucleophilic substitution step. A common and effective method is the reaction of an α-haloacetamide with an amine nucleophile. nih.gov In this approach, a precursor like 2-chloro-N-(4-fluoro-benzyl)-N-methyl-acetamide would be synthesized first, typically by acylating N-(4-fluorobenzyl)-N-methylamine with chloroacetyl chloride.

This α-chloroacetamide can then undergo a nucleophilic substitution reaction (SN2) with an amine source, such as ammonia, to yield the final 2-amino product. nih.gov This method is a cornerstone for the synthesis of many α-amino amides and highlights the reactivity of the α-carbon, which is activated towards substitution by the adjacent carbonyl group.

Conversely, the primary amino group in the final product is itself a potent nucleophile. It can participate in various reactions, such as alkylation, acylation, or condensation with carbonyl compounds, providing a handle for further structural modification and the synthesis of more complex derivatives.

Compound Reference Table

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| N-(4-fluorobenzyl)-N-methylamine | Amine Intermediate |

| Acetyl chloride | Acylating Agent |

| Acetic anhydride | Acylating Agent |

| 2-Chloroacetyl chloride | Acylating Agent |

| Boc-glycine | Protected Amino Acid |

| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling Reagent |

| PyBOP | Coupling Reagent |

| HATU | Coupling Reagent |

| 4-Fluorobenzaldehyde | Aldehyde Precursor |

| Methylamine | Amine Reagent |

| Sodium borohydride (NaBH4) | Reducing Agent |

| Sodium cyanoborohydride (NaBH3CN) | Reducing Agent |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Reducing Agent |

| Trifluoroacetic acid (TFA) | Cleavage Reagent |

| 2-Chloro-N-(4-fluoro-benzyl)-N-methyl-acetamide | Halogenated Intermediate |

| N-benzyl-1-(furan-2-yl)methanamine | Example Amine Substrate |

Oxidation and Reduction Pathways of the Acetamide and Benzyl (B1604629) Moieties

The chemical reactivity of this compound is largely defined by its constituent functional groups: the tertiary acetamide, the benzyl group, and the primary alpha-amino group. While specific oxidation and reduction studies on the title compound are not extensively documented, the reactivity of these moieties can be predicted based on established chemical principles.

Oxidation: The N-benzyl group is susceptible to oxidative cleavage. A notable method involves the use of an alkali metal bromide, such as potassium bromide, in conjunction with an oxidant like Oxone. organic-chemistry.orgnih.govacs.orgacs.org This system generates a bromo radical that can abstract a hydrogen atom from the benzylic position. The resulting benzylic radical is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield the corresponding N-methyl-acetamide and 4-fluorobenzaldehyde. acs.org This transition-metal-free method offers a green and efficient pathway for debenzylation. organic-chemistry.orgacs.org

The acetamide moiety itself is generally resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to degradation of the molecule. The primary alpha-amino group, if unprotected, would be highly susceptible to oxidation, potentially forming imines or undergoing oxidative deamination.

Reduction: The amide functional group is notoriously difficult to reduce. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required. Treatment of this compound with LiAlH₄ would be expected to reduce the acetamide carbonyl group to a methylene (B1212753) group, yielding the corresponding ethylamine (B1201723) derivative, N'-(4-fluorobenzyl)-N'-methyl-ethane-1,2-diamine.

The benzyl group can be removed under reductive conditions, a process known as hydrogenolysis. google.com This is commonly achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.govacs.org This reaction would cleave the benzylic C-N bond, liberating the primary amine and yielding N-methyl-glycinamide alongside 4-fluorotoluene. The combination of Pd/C with niobic acid has been shown to facilitate this deprotection under a hydrogen atmosphere. nih.govacs.org

Palladium-Catalyzed C-H Activation and Arylation Utilizing Related Aminoacetamides as Directing Groups

Palladium-catalyzed C-H bond functionalization has become a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org In molecules like this compound, the amide group can function as a directing group, facilitating the selective activation of otherwise unreactive C-H bonds. nih.govnih.gov

The generally accepted mechanism involves the coordination of the palladium catalyst to a Lewis basic atom within the directing group, in this case, the oxygen or nitrogen of the amide. This coordination brings the metal center into close proximity to a specific C-H bond, typically at the ortho-position of an aromatic ring, leading to the formation of a cyclometalated intermediate. nih.gov This palladacycle can then react with various coupling partners.

For the subject compound, the N-benzyl-N-methyl-acetamide moiety could direct the palladium catalyst to activate the C-H bonds at the ortho-positions of the 4-fluorobenzyl ring (C2 and C6). Subsequent reaction with an aryl halide or another arylating agent would lead to the formation of a new C-C bond, yielding a biaryl structure. This strategy allows for the late-stage modification of the aromatic core, providing access to a wide array of arylated analogues. The efficiency and selectivity of such reactions are influenced by factors like the specific palladium catalyst, ligands, and reaction conditions employed. nih.govrsc.org

| Feature | Description | Relevance to Aminoacetamides |

|---|---|---|

| Directing Group | A functional group that coordinates to the metal catalyst, positioning it for C-H activation at a specific site. | The amide moiety can serve as a monodentate or bidentate directing group, guiding functionalization to the ortho-position of the benzyl ring. nih.gov |

| Catalyst | Typically a palladium(II) salt, such as Pd(OAc)₂. | Effective for activating C(sp²)–H bonds in the presence of amide directing groups. nih.gov |

| Key Intermediate | A cyclometalated palladium complex (palladacycle). | Formation of a five- or six-membered palladacycle is a crucial step in the catalytic cycle. |

| Potential Reaction | Arylation, alkenylation, acyloxylation, halogenation. | Ortho-arylation of the fluorobenzyl ring is a feasible transformation, expanding structural complexity. nih.gov |

Derivatization Strategies for Structural Modification and Analogue Synthesis

The synthesis of analogues of this compound can be achieved by systematically modifying its three main structural components: the benzyl ring, the acetamide nitrogen, and the alpha-amino position.

Varying the substitution pattern on the benzyl ring is a common strategy for creating structural analogues. This can involve changing the position of the fluorine atom or introducing additional functional groups. Synthetically, these analogues are typically prepared by starting with the appropriately substituted benzylamine or benzyl halide and coupling it with the desired N-methyl-glycinamide precursor. The presence of different substituents can significantly influence the electronic and steric properties of the molecule.

| Compound Name | CAS Number | Modification |

|---|---|---|

| 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide | 1156427-42-7 appchemical.com | Fluorine at position 2 |

| 2-Amino-N-(3-fluoro-benzyl)-N-methyl-acetamide | 1042807-83-9 appchemical.com | Fluorine at position 3 |

| 4-Amino-2-fluoro-N-methyl-benzamide | N/A (Key intermediate) google.comresearchgate.net | Amino group at position 4, fluorine at position 2 (benzamide structure) |

| 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide | 1179067-88-9 chemicalbook.comappchemical.com | Chlorine at position 2, fluorine at position 6 |

Alterations to the alkyl substituent on the tertiary amide nitrogen can be readily achieved. By replacing the N-methyl group with larger alkyl groups such as N-ethyl or N-isopropyl, one can probe the steric requirements of potential biological targets. These analogues are synthesized using the corresponding N-alkyl-N-(substituted-benzyl)amine as a starting material, which is then acylated with a protected glycine derivative, followed by deprotection.

| Compound Name | CAS Number | Modification |

|---|---|---|

| 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide | 1184827-69-7 appchemical.com | N-ethyl instead of N-methyl; 3-fluoro substitution |

| 2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-acetamide | 1181607-24-8 appchemical.com | N-isopropyl instead of N-methyl |

| 2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-acetamide | 1181565-55-8 appchemical.com | N-isopropyl instead of N-methyl; 2-fluoro substitution |

The primary amine at the alpha-position of the acetamide moiety is a key site for structural modification. It can undergo a variety of chemical transformations to produce a diverse library of analogues.

N-Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. This can be accomplished through reductive amination with aldehydes or ketones, or via direct alkylation with alkyl halides. rug.nl Ruthenium-catalyzed N-alkylation using alcohols offers an atom-economical alternative. rug.nl Highly enantioselective alkylation methods have also been developed for protected amino amides. nih.govacs.org

N-Acylation: Reaction with acyl chlorides or carboxylic anhydrides readily converts the primary amine into a secondary amide. acs.orgyoutube.com This introduces an additional amide bond and can be used to append a wide range of substituents.

N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This transformation significantly alters the electronic properties and hydrogen bonding capabilities of the nitrogen atom.

Conversion to other functional groups: Through multi-step sequences, the amino group can be converted to other functionalities. For example, diazotization followed by substitution can introduce hydroxyl, halogen, or cyano groups, although this can be challenging in the presence of other sensitive functional groups.

These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound scaffold.

Spectroscopic Characterization and Advanced Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of 2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the 4-fluorobenzyl group would likely appear as a complex multiplet or two distinct doublets in the aromatic region of the spectrum. The benzylic protons (CH₂) and the methyl protons (CH₃) attached to the nitrogen atom would each produce a singlet, with their chemical shifts influenced by the surrounding electron density. The protons of the amino group (NH₂) would also give rise to a characteristic signal.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbon of the acetamide (B32628) group, the carbons of the 4-fluorobenzyl moiety (with the carbon attached to fluorine showing a characteristic coupling), the N-methyl carbon, and the carbon of the aminomethyl group.

Currently, there is no published ¹H or ¹³C NMR data specifically for this compound in the accessible scientific literature.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to display several key absorption bands. These would include a strong absorption for the carbonyl (C=O) stretch of the amide group, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amine would be visible as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-N stretching and N-H bending vibrations would also be present at lower frequencies. A band corresponding to the C-F stretch would also be anticipated.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the C=O stretch are typically Raman active.

A search of the scientific literature did not yield any experimental IR or Raman spectra for this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₃FN₂O, the expected exact mass can be calculated.

Expected Molecular Ion: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.

Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. A prominent fragment would be expected from the loss of the aminomethyl group or the formation of the 4-fluorobenzyl cation.

Specific mass spectrometry data, including the mass-to-charge ratio of the molecular ion and its fragmentation products for this compound, are not available in the public domain.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

There are no published crystallographic studies for this compound, and therefore, no data on its solid-state structure is available.

Structure Activity Relationship Sar Investigations of 2 Amino N 4 Fluoro Benzyl N Methyl Acetamide and Its Analogues

Influence of Fluoro-Substitution Position and Pattern on Biological Activity

The position and pattern of fluorine substitution on the benzyl (B1604629) ring of 2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide analogues can significantly modulate their biological activity. While the 4-fluoro (para) substitution is a common feature in many biologically active compounds, altering this position to ortho- or meta- can reveal critical insights into the compound's interaction with its biological target.

Research on similar N-benzyl acetamide (B32628) scaffolds has demonstrated that the location of the fluoro substituent can drastically alter biological potency. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, it was observed that 3-substituted (meta) analogues, including those with a fluoro group, generally exhibited higher affinity for both sigma1 and sigma2 receptors compared to their 2-substituted (ortho) and 4-substituted (para) counterparts. nih.gov Specifically for halogen substitutions, the selectivity for sigma1 receptors followed the trend of 3 > 2 ≈ 4. nih.gov This suggests that for certain targets, a meta-positioning of the electron-withdrawing fluorine atom might be optimal for productive molecular interactions.

In another study on thiazolyl N-benzyl-substituted acetamide derivatives, a 4-fluoro (para) substitution resulted in a slight decrease in inhibitory activity against Src kinase compared to the unsubstituted N-benzyl analogue. chapman.edu This indicates that while fluorine substitution is generally well-tolerated, its impact is target-dependent and can sometimes be subtly detrimental to activity.

The following table summarizes the influence of the fluoro-substitution position on the biological activity of a hypothetical series of N-benzyl acetamide analogues, based on general SAR principles observed in related compounds.

| Compound | Substitution Pattern | Relative Biological Activity (%) |

| A | 4-Fluoro (para) | 100 |

| B | 3-Fluoro (meta) | 120 |

| C | 2-Fluoro (ortho) | 85 |

| D | 3,4-Difluoro | 95 |

| E | 2,4-Difluoro | 70 |

Impact of N-Methylation and Other N-Substituents on Amide Linker Activity

N-methylation of the amide nitrogen in 2-Amino-N-benzyl-acetamide analogues introduces significant conformational and physicochemical changes that can profoundly affect biological activity. The presence of the methyl group on the nitrogen atom can influence the molecule's lipophilicity, membrane permeability, and conformational flexibility.

Studies on various peptide and small molecule systems have shown that N-methylation can lead to an increase in lipophilicity, which may enhance solubility in non-aqueous environments and improve membrane permeability. mdpi.com However, the removal of the hydrogen-bond-donating capability of the amide nitrogen can also disrupt crucial interactions with the biological target. mdpi.com

In a study of N,N-disubstituted pyrazolopyrimidines, it was found that when both N-acetamide substitutions were homologated to benzyl groups, the binding affinity was significantly decreased. nih.gov This highlights the importance of the size and nature of the N-substituents. In the same study, substitution with an ethyl group was generally well-tolerated in combination with other N-substituents. nih.gov

The following table illustrates the potential impact of different N-substituents on the amide linker's contribution to the biological activity of 2-Amino-N-(4-fluoro-benzyl)-acetamide analogues.

| Compound | N-Substituent | Relative Biological Activity (%) |

| F | N-H (unsubstituted) | 100 |

| G | N-Methyl | 150 |

| H | N-Ethyl | 130 |

| I | N-Propyl | 90 |

| J | N-Benzyl | 60 |

Steric and Electronic Effects of Substituents on the Benzyl Moiety

Quantitative structure-activity relationship (QSAR) studies on a series of α-substituted acetamido-N-benzylacetamide derivatives with anticonvulsant activity have highlighted the importance of both electronic and topological features of the molecules. researchgate.net In a study of thiazolyl N-benzyl-substituted acetamide derivatives, the introduction of bulky groups, such as chlorine and methyl, on the benzyl ring led to a decrease in potency. chapman.edu This suggests that for this particular scaffold, there are steric constraints within the binding site.

The electronic nature of the substituents also has a significant impact. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, substitution with electron-donating groups like hydroxyl, methoxy, or amino resulted in weak or negligible affinity for sigma2 receptors but moderate affinity for sigma1 receptors. nih.gov Conversely, halogen substitution generally increased the affinity for sigma2 receptors. nih.gov

The following table provides a hypothetical representation of how different substituents on the benzyl ring, in place of the 4-fluoro group, could affect biological activity based on their steric and electronic properties.

| Compound | Benzyl Substituent | Steric Effect | Electronic Effect | Relative Biological Activity (%) |

| K | 4-Fluoro | Small | Electron-withdrawing | 100 |

| L | 4-Chloro | Small | Electron-withdrawing | 90 |

| M | 4-Methyl | Small | Electron-donating | 110 |

| N | 4-Trifluoromethyl | Medium | Strongly Electron-withdrawing | 75 |

| O | 4-Methoxy | Medium | Electron-donating | 105 |

Conformational Flexibility and its Correlation with Biological Efficacy

The conformational flexibility of this compound and its analogues is a key determinant of their biological efficacy. The ability of a molecule to adopt a specific three-dimensional conformation that is complementary to the binding site of its target is essential for potent activity.

N-methylation of the amide bond can significantly impact conformational preferences. It can lower the energy barrier between the cis and trans conformations of the amide bond, potentially allowing the molecule to adopt conformations that would otherwise be inaccessible. nih.gov This can be advantageous if a non-planar or bent conformation is required for optimal binding. Computational analysis has shown that N-methylation can lead to repulsive interactions that alter the low-energy conformers of a molecule. mdpi.com

The following table illustrates a hypothetical correlation between the conformational flexibility of the amide linker and the resulting biological efficacy.

| Compound | Linker Flexibility | Predominant Conformation | Relative Biological Efficacy (%) |

| P | Flexible | Multiple low-energy conformers | 80 |

| Q | Semi-rigid | Favors extended conformation | 120 |

| R | Rigid | Constrained to a specific geometry | 50 |

| S | N-Methylated (Flexible) | Accessible cis and trans isomers | 150 |

| T | N-Ethyl (Moderately Flexible) | Increased steric hindrance around amide | 130 |

In Vitro Biological Target Identification and Mechanistic Elucidation Studies

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. The following sections explore the inhibitory potential of compounds structurally related to 2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide against various enzyme classes.

Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Its overactivity is often associated with the development and progression of cancer, making it an attractive target for anticancer drug development. chapman.edu

A study on a series of thiazolyl N-benzyl-substituted acetamide (B32628) derivatives, which share a core structure with this compound, evaluated their inhibitory activity against c-Src kinase. One of the tested compounds, a 4-fluorobenzylthiazolyl derivative (referred to as compound 8b in the study), demonstrated notable inhibitory potency. chapman.edunih.gov The introduction of a fluoro group at the 4th position of the benzyl (B1604629) group resulted in a slight decrease in inhibitory activity compared to the unsubstituted N-benzyl derivative. chapman.edu

Table 1: Src Kinase Inhibitory Activity of a Structurally Related 4-Fluorobenzylthiazolyl Derivative

| Cell Line | GI₅₀ (µM) |

|---|---|

| NIH3T3/c-Src527F | 1.49 |

Data pertains to a 4-fluorobenzylthiazolyl derivative, a compound structurally similar to this compound. chapman.edu

Aminoacyl-tRNA synthetases are essential enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule during protein synthesis. nih.gov Their critical role in cell viability makes them a target for the development of antimicrobial agents. nih.gov

Currently, there are no publicly available studies evaluating the inhibitory activity of this compound or its close analogs against aminoacyl-tRNA synthetases. Research in this area has focused on other classes of acetamide derivatives, such as 2-amino-N-(arylsulfinyl)-acetamide compounds, as inhibitors of bacterial leucyl-tRNA synthetase (LeuRS). nih.govgoogle.com

Ion channels are integral membrane proteins that control the flow of ions across cell membranes, playing a fundamental role in neuronal signaling and other physiological processes. nih.gov Their modulation can have significant therapeutic effects.

No research has been published on the effects of this compound on ion channels such as GABA-gated chloride channels or sodium (Na+) channels.

Cellular Pathway Modulation in Model Systems (e.g., cell proliferation assays)

To understand the functional consequences of enzyme inhibition or other molecular interactions, the effects of a compound on cellular pathways are investigated. Cell proliferation assays are commonly used to assess the cytostatic or cytotoxic potential of a substance.

The aforementioned study on thiazolyl N-benzyl-substituted acetamide derivatives also investigated the effect of the 4-fluorobenzylthiazolyl derivative on the proliferation of various human cancer cell lines. chapman.edunih.gov

Table 2: Inhibition of Cancer Cell Proliferation by a Structurally Related 4-Fluorobenzylthiazolyl Derivative

| Cell Line | Cancer Type | % Inhibition at 50 µM |

|---|---|---|

| BT-20 | Breast Carcinoma | 64 |

| CCRF-CEM | Leukemia | 71 |

Data pertains to a 4-fluorobenzylthiazolyl derivative, a compound structurally similar to this compound. chapman.edunih.gov

These findings suggest that compounds with a 4-fluorobenzyl-N-methyl-acetamide moiety may have the potential to modulate cellular proliferation, a key hallmark of cancer.

Binding Affinity and Selectivity Profiling against Molecular Targets

Determining the binding affinity and selectivity of a compound for its molecular target(s) is crucial for understanding its potency and potential off-target effects.

There is no available data from in vitro binding assays or selectivity profiling studies for this compound against any molecular target.

Elucidation of Molecular Mechanisms of Action (In Vitro)

Elucidating the precise molecular mechanism of action involves a deeper investigation into how a compound interacts with its target and the downstream consequences of this interaction.

For the structurally related 4-fluorobenzylthiazolyl derivative, the inhibition of Src kinase activity is a key molecular mechanism. chapman.edu Src kinase regulates numerous signaling pathways involved in cell growth and survival. d-nb.info By inhibiting Src, this class of compounds can disrupt these pathways, leading to an anti-proliferative effect as observed in the cell-based assays. chapman.edunih.gov However, a detailed in vitro mechanistic study to fully elucidate the downstream signaling events affected by this compound has not been reported.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital analysis)

No published studies were found that performed Density Functional Theory (DFT) calculations on 2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide. Such a study would typically involve optimizing the molecule's 3D geometry and calculating electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its reactivity, as well as generating a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis would further elucidate charge distribution and intramolecular interactions.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

There are no available theoretical predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound based on quantum chemical calculations. These predictive studies are valuable for corroborating experimental data and assigning spectral features to specific molecular vibrations or electronic transitions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Prediction of Binding Poses and Affinities with Target Proteins

Information regarding molecular docking simulations to predict the binding poses and affinities of this compound with any specific protein targets is not available in the scientific literature. Docking studies are crucial in drug discovery for predicting how a ligand might interact with a receptor's binding site.

Analysis of Non-Covalent Interactions at Binding Interfaces

Without docking studies, there is consequently no analysis of the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) that would stabilize the binding of this compound to a biological target.

Conformation Analysis and Potential Energy Surface Mapping

No research dedicated to the conformation analysis or the mapping of the potential energy surface for this compound has been published. This type of analysis is used to identify the most stable conformations (rotamers) of a molecule and the energy barriers between them, which is important for understanding its dynamic behavior and how it might fit into a receptor site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on analogous N-benzylacetamide and other acetamide (B32628) derivatives provides valuable insights into the structural features that may govern its activity. These studies utilize various molecular descriptors to predict the biological effects of related compounds, offering a framework for understanding the potential activity of this compound.

Research into N-benzylacetamide derivatives has successfully employed QSAR to explore their anticonvulsant properties. ufv.br In one such study, a series of ninety N-benzylacetamide compounds with anticonvulsant activity were analyzed. ufv.br The molecular structures were optimized using the B3LYP/6-31G** quantum mechanical method. ufv.br The subsequent development of QSAR models was carried out using the Genetic Function Algorithm (GFA), resulting in octa-parametric equations with good statistical quality. ufv.br

| Statistical Parameter | Value Range |

| R² (Coefficient of Determination) | 0.823 - 0.893 |

| Q² (Cross-validated R²) | 0.772 - 0.854 |

| F (F-statistic) | 36.53 - 37.10 |

| R²pred(test) (Predictive R² for test set) | 0.768 - 0.893 |

This table summarizes the statistical quality of the QSAR models developed for N-benzylacetamide derivatives, indicating a strong predictive capability. ufv.br

Another study on α-substituted acetamido-N-benzylacetamide compounds further corroborates the utility of QSAR in understanding their anticonvulsant activity. kg.ac.rs This analysis involved a library of 51 derivatives, with molecular structures optimized using the semiempirical PM6 method. kg.ac.rs A large set of 1497 DRAGON-type descriptors were calculated to represent the constitutional, topological, electronic, and physicochemical properties of the molecules. kg.ac.rs The use of multiple linear regression (MLR) helped in identifying the most influential descriptors for the observed biological activity. kg.ac.rs

Furthermore, QSAR studies on other acetamide derivatives have shed light on their potential as antimicrobial agents. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that the biological activity varied with the position of substituents on the phenyl ring. nih.gov Compounds with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active. nih.gov This increased activity was attributed to higher lipophilicity, which facilitates passage through the cell membrane's phospholipid bilayer. nih.gov

While direct experimental QSAR data for this compound is not available, the established models for structurally related compounds provide a solid foundation for predicting its potential biological activities and for guiding the synthesis of new, more potent analogs. The consistent finding across these studies is that molecular size, shape, and the nature and position of substituents on the aromatic ring are critical for the biological activity of N-benzylacetamide derivatives.

Advanced Research Applications and Future Perspectives

Role as Chemical Probes in Biological Systems

Currently, there is no specific literature detailing the use of "2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide" as a chemical probe. However, its structural features suggest potential applications. Chemical probes are small molecules used to study and manipulate biological systems. The primary amino group in this compound could be functionalized with reporter tags such as fluorophores or biotin, enabling the visualization and tracking of its interactions with biological targets. The fluorine atom also opens the possibility for developing ¹⁸F-labeled positron emission tomography (PET) imaging agents to study its in vivo distribution and target engagement.

Scaffold for Novel Chemical Entity (NCE) Development in Medicinal Chemistry

The N-substituted acetamide (B32628) framework is a common starting point for the development of new drugs. While specific examples for "this compound" are not available, related structures have shown promise. For instance, N-benzyl substituted acetamide derivatives have been investigated as Src kinase inhibitors, which are important targets in cancer therapy. The 4-fluoro substitution on the benzyl (B1604629) ring can modulate pharmacokinetic properties like metabolic stability and membrane permeability. The primary amine and the N-methyl group offer sites for further chemical modification to optimize potency, selectivity, and drug-like properties.

Table 1: Potential Modifications of the this compound Scaffold for NCE Development

| Modification Site | Potential Modifications | Desired Outcome |

|---|---|---|

| Primary Amine (-NH₂) | Acylation, Alkylation, Sulfonylation | Modulate target binding, improve pharmacokinetic properties |

| N-Methyl Group (-NCH₃) | Demethylation, Replacement with larger alkyl groups | Investigate steric effects on target binding |

| 4-Fluorobenzyl Group | Alteration of substitution pattern on the phenyl ring | Optimize potency and selectivity |

Exploration of Polypharmacology and Off-Target Interactions (In Vitro)

Polypharmacology, the ability of a compound to interact with multiple targets, is a critical aspect of drug discovery. There are currently no published in vitro studies on the polypharmacology of "this compound." Broad-based in vitro screening against a panel of receptors, enzymes, and ion channels would be necessary to identify its primary targets and any potential off-target interactions. This information is crucial for understanding its potential therapeutic applications and predicting possible side effects.

Integration with High-Throughput Screening and Combinatorial Chemistry

The structural simplicity and synthetic accessibility of "this compound" make it an attractive candidate for inclusion in high-throughput screening (HTS) libraries. Acetamide derivatives are frequently used in combinatorial chemistry to generate large libraries of related compounds for screening against various biological targets. This compound could serve as a building block in such libraries, where the primary amine can be readily diversified.

Future Directions in N-Substituted Acetamide Research

The future research on "this compound" and related N-substituted acetamides will likely focus on several key areas:

Target Identification: The primary goal will be to identify the specific biological targets of this compound through techniques like affinity chromatography, chemical proteomics, and computational modeling.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure will be essential to understand how different functional groups contribute to its biological activity and to develop more potent and selective analogs.

Pharmacokinetic Profiling: In-depth studies on its absorption, distribution, metabolism, and excretion (ADME) properties will be necessary to assess its potential as a drug candidate.

Development of Tool Compounds: Even if not developed into a therapeutic agent, this compound or its derivatives could serve as valuable tool compounds for basic research to probe the function of specific biological pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-fluoro-benzylamine with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) under reflux conditions. A similar approach is described for analogous fluorobenzyl-acetamide derivatives in Scheme 2 of , where amide bond formation is achieved using coupling agents like carbodiimides .

- Key Steps :

- Protection of the amino group to prevent side reactions.

- Optimization of reaction temperature (typically 60–80°C) and solvent polarity (e.g., dichloromethane or ethanol) to enhance yield .

- Purification via column chromatography or recrystallization.

Q. How is the compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in the aromatic region).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive stereochemical assignment (see for a related acetamide crystal structure) .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound?

- Variables :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions; ethanol/water mixtures are preferred for hydrolysis-sensitive intermediates .

- Catalysts : Use of anhydrous aluminum chloride (AlCl₃) in acetonitrile for thiazole-derived acetamides () or triethylamine for neutral pH control .

Q. What strategies are used to analyze structure-activity relationships (SAR) for fluorinated acetamide derivatives?

- Pharmacological Profiling :

- Receptor Binding Assays : Testing affinity for targets like opioid receptors (MOR/KOR/DOR), as seen in for related N-methyl-acetamides.

- Functional Groups : The 4-fluoro-benzyl group enhances lipophilicity and metabolic stability, as observed in trifluoromethyl-substituted analogs () .

- Table 1 : Comparative Binding Affinity of Selected Acetamides

| Compound | MOR Activity (Ki, nM) | KOR Activity (Ki, nM) | Source |

|---|---|---|---|

| U-47700 | 7.5 | N/A | |

| Trifluoromethyl Analog (I) | 12.3 | 45.6 |

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Case Study : highlights dihedral angle variations in aromatic rings causing unexpected splitting in ¹H NMR. Solutions include:

- Dynamic NMR : To assess rotational barriers of the benzyl group.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict coupling constants .

- Experimental Validation : Deuterated solvent trials and temperature-dependent NMR studies.

Methodological Challenges

Q. What are the critical factors in scaling up synthesis for preclinical studies?

- Optimization :

- Continuous Flow Reactors : For improved heat/mass transfer ( mentions industrial-scale optimization) .

- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized AlCl₃) to reduce waste.

- Safety : Handling fluorinated intermediates requires fume hoods and HF-neutralizing protocols () .

Q. How is metabolic stability assessed for this compound?

- In Vitro Assays :

- Microsomal Incubations : Liver microsomes (human/rat) to measure half-life (t₁/₂).

- CYP450 Inhibition Screening : Fluorine substitution often reduces CYP3A4 interaction, as noted in for trifluoromethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.